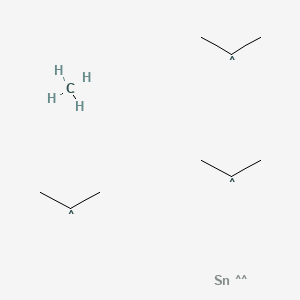
CID 102239995
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 102239995: is an organotin compound with the chemical formula C_12H_28Sn . It is a derivative of stannane, where three isopropyl groups and one methyl group are attached to the tin atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CID 102239995 can be synthesized through several methods. One common approach involves the reaction of methylstannane with isopropyl halides under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel , to facilitate the substitution of hydrogen atoms with isopropyl groups. The reaction is carried out in an inert atmosphere, often using argon or nitrogen , to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of trisisopropylmethylstannane involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or crystallization to ensure high purity and yield. Safety measures are crucial due to the potential toxicity of organotin compounds .
Analyse Chemischer Reaktionen
Types of Reactions: CID 102239995 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form or .
Reduction: It can be reduced to form .
Substitution: It readily participates in substitution reactions with halogens or other organic groups
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as alkyl halides or aryl halides .
Major Products:
Tin oxides: and from oxidation.
Lower oxidation state tin compounds: from reduction.
Substituted organotin compounds: from substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: CID 102239995 is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organometallic compounds .
Biology and Medicine: In biological research, trisisopropylmethylstannane is studied for its potential use in drug delivery systems and as a biocidal agent due to its antimicrobial properties .
Industry: In the industrial sector, it is used in the production of polymers and coatings . Its ability to form stable bonds with organic molecules makes it valuable in the development of advanced materials .
Wirkmechanismus
The mechanism by which trisisopropylmethylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with ligands , influencing the reactivity and stability of the compound. In biological systems, it can interact with enzymes and proteins , potentially disrupting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
- Triethylstannane
- Triphenylstannane
- Tributylstannane
Comparison: CID 102239995 is unique due to the presence of three isopropyl groups, which provide steric hindrance and influence its reactivity compared to other organotin compounds. For example, triethylstannane and tributylstannane have different alkyl groups, affecting their solubility and reactivityTriphenylstannane has aromatic groups, which significantly alter its chemical properties and applications .
Eigenschaften
CAS-Nummer |
19411-59-7 |
|---|---|
Molekularformel |
C10H25Sn |
Molekulargewicht |
264.02 |
IUPAC-Name |
methane;propane;tin |
InChI |
InChI=1S/3C3H7.CH4.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H4; |
InChI-Schlüssel |
WGLBPKWQEVFAMR-UHFFFAOYSA-N |
SMILES |
C.C[CH]C.C[CH]C.C[CH]C.[Sn] |
Synonyme |
Trisisopropylmethylstannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















